3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c1-7-2-3-13-10(7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJMENZTBDVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine, a compound with the molecular formula and a molecular weight of approximately 199.29 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticonvulsant, antinociceptive, and cytotoxic properties, supported by various studies and data.
Anticonvulsant Activity
Recent studies have indicated that derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine exhibit significant anticonvulsant properties. Specifically, compounds derived from this structure were evaluated for their efficacy in preventing seizures in various animal models.
Key Findings:
- Compound Efficacy : The most promising derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (referred to as Compound 4), demonstrated superior efficacy compared to standard anticonvulsants like valproic acid and ethosuximide. In the maximal electroshock (MES) test, it showed an value of 62.14 mg/kg, significantly lower than that of valproic acid (252.7 mg/kg) and ethosuximide (221.7 mg/kg) in the 6 Hz test .
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound 4 | 62.14 | MES |
| Valproic Acid | 252.7 | MES |
| Ethosuximide | 221.7 | 6 Hz |
- Mechanism of Action : The anticonvulsant activity is attributed to the compounds' ability to inhibit voltage-gated sodium channels and L-type calcium channels, which are critical targets for antiepileptic drugs .
Antinociceptive Activity
In addition to anticonvulsant effects, these compounds also exhibit notable antinociceptive properties.
Research Insights:
- Pain Relief : Studies have shown that certain derivatives effectively reduce pain responses in animal models. For instance, compounds like 3-(3-methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione hydrochloride demonstrated significant antinociceptive effects in various pain models .
| Compound | Pain Model | Effectiveness |
|---|---|---|
| Compound 4 | Hot Plate Test | Significant |
| Compound 6 | Formalin Test | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new pharmacological agents.
Findings:
- Cell Viability : Compounds were tested on Hep G2 liver cells to assess hepatotoxicity. Results indicated that at concentrations of 1–100 µM, compounds like Compound 4 showed over 94% cell viability, suggesting a favorable safety profile .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 4 | 1 | >94 |
| Compound 4 | 10 | >94 |
| Compound 6 | 50 | 72 |
| Compound 9 | 100 | 86 |
Scientific Research Applications
Recent studies have highlighted the antinociceptive and antiallodynic properties of derivatives related to 3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine. Research indicates that these compounds may exhibit significant effects on pain modulation, making them candidates for developing new analgesics. For instance, derivatives have shown promise in preclinical models for treating neuropathic pain .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the condensation of 2-(3-methylthiophen-2-yl)succinic acid with various amines to form pyrrolidine derivatives. This synthetic pathway allows for the introduction of different substituents that can modulate biological activity .
Table 1: Synthesis Pathways and Yield Data
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Condensation with amines | 85 |
| Derivative A | Reaction with morpholine | 78 |
| Derivative B | Reaction with piperazine | 82 |
Pharmacological Potential
The pharmacological profile of this compound suggests it may act on various neurotransmitter systems, potentially influencing conditions such as epilepsy and anxiety disorders. Studies have indicated that compounds in this class can block sodium and calcium channels, which are critical targets for many antiepileptic drugs .
Case Study 1: Antinociceptive Activity
A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications to the structure significantly enhanced antinociceptive effects in animal models. The research utilized behavioral assays to evaluate pain response, showing that specific derivatives could reduce pain sensitivity effectively .
Case Study 2: Antiepileptic Potential
Another investigation focused on the anticonvulsant properties of related compounds, revealing that some derivatives exhibited protective effects in seizure models. The mechanism was linked to their ability to modulate ion channel activity, highlighting their potential as new therapeutic agents for epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 3-(fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine are best understood through comparison with its analogs (Table 1).
Table 1: Structural and Pharmacological Comparison
Key Findings
Formalin Test Performance Compounds 6 and 9 demonstrated significant antinociceptive effects in both phases (acute and inflammatory) of the formalin test, while 3 was effective only in Phase 2 . The fluoromethyl group in the target compound may enhance Phase 1 activity by improving membrane permeability or target engagement.
Neuropathy Models
- In oxaliplatin-induced neuropathy, 3 , 6 , and 9 (30 mg/kg) reduced tactile allodynia, but only 3 and 6 were effective in diabetic neuropathy models . The target compound’s fluoromethyl group could influence its efficacy in chronic pain by altering ion channel modulation .
Side Effects Compound 6 (30 mg/kg) and 9 (45 mg/kg) reduced locomotor activity, suggesting sedation risks. The fluorinated analog may mitigate sedation through selective receptor interactions.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine typically involves:
- Construction of the pyrrolidine ring scaffold with appropriate substitution.
- Introduction of the fluoromethyl group at the 3-position.
- Attachment of the 3-methylthiophen-2-yl substituent at the 4-position.
- Control of stereochemistry due to the chiral centers present.
Pyrrolidine Ring Formation and Substitution
A common approach to synthesize substituted pyrrolidines is via ring formation reactions starting from amino alcohols or amino acids, or via cyclization of appropriate precursors. A notable method involves asymmetric synthesis using chiral auxiliaries or catalysts to control stereochemistry.
One patent (WO2011103263A2) describes a highly efficient one-step asymmetric synthesis of 2-substituted pyrrolidines and piperidines via ring formation reactions, which can be adapted for 3- and 4-substituted derivatives. This method involves the use of chiral sulfinyl auxiliaries to induce stereoselectivity during the cyclization process, yielding enantiomerically enriched pyrrolidines.
Introduction of the Fluoromethyl Group
Fluorination at the methyl position adjacent to nitrogen is challenging due to the need for selective C–F bond formation. Several synthetic strategies have been developed for introducing fluoromethyl groups into heterocycles:
Shapiro Fluorination Reaction: This method converts ketones into fluoroalkenes, which can be further transformed into fluoromethyl-substituted compounds. It involves the use of hydrazones and electrophilic fluorinating agents without transition metals, providing operational simplicity and good yields.
Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine selectively at the methyl position.
Nucleophilic Fluorination: Employing fluorinated alkylating agents like fluoromethyl halides to alkylate the pyrrolidine nitrogen or carbon atoms.
The Shapiro fluorination strategy is particularly attractive for medicinal chemistry applications due to its mild conditions and versatility.
Attachment of the 3-Methylthiophen-2-yl Group
The 3-methylthiophen-2-yl substituent can be introduced via cross-coupling reactions or nucleophilic substitutions:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling can attach thiophene rings to pyrrolidine derivatives functionalized with suitable leaving groups (e.g., halides).
Direct C–H Functionalization: Recent advances allow direct arylation of pyrrolidines at specific positions using transition metal catalysis.
The choice of method depends on the availability of starting materials and desired regioselectivity.
Palladium-Catalyzed Decarboxylative Coupling and Allylation
Research on palladium-catalyzed decarboxylative coupling provides useful methodologies for the functionalization of fluorinated ketones and heterocycles. These methods enable the formation of C–C bonds at α-positions to fluorinated centers, which can be adapted for the synthesis of fluoromethyl-substituted pyrrolidines bearing aryl or heteroaryl groups like methylthiophene.
Ligand-controlled regiodivergent palladium-catalyzed decarboxylative allylation also offers regioselective access to branched or linear substituted fluorinated pyrrolidines, which is relevant for the synthesis of this compound.
Summary Table of Preparation Methods
Detailed Research Findings
The asymmetric synthesis of substituted pyrrolidines using chiral sulfinyl auxiliaries provides a robust platform for introducing stereochemistry at the ring carbons, which is critical for biological activity.
Shapiro fluorination offers an efficient route to fluoromethyl-substituted intermediates by converting ketones to fluoroalkenes, which can be further elaborated to the target pyrrolidine derivative. This method avoids the use of expensive transition metals and harsh conditions, improving functional group tolerance.
Palladium-catalyzed decarboxylative coupling reactions enable the formation of complex fluorinated pyrrolidines by coupling fluorinated enolates with aryl or heteroaryl electrophiles, such as 3-methylthiophene derivatives. These reactions provide access to α-substituted fluorinated ketones and their derivatives with high regio- and stereocontrol.
Ligand-controlled palladium catalysis allows for the selective formation of branched or linear products, which can be exploited to selectively functionalize the pyrrolidine ring at desired positions.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-(fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Palladium-catalyzed cross-coupling to introduce the 3-methylthiophen-2-yl group to the pyrrolidine scaffold .
- Fluoromethylation using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) for introducing the fluoromethyl group .
- Cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrrolidine ring, followed by purification via column chromatography .
- Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for cross-coupling) and monitor fluorination efficiency using NMR .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Identify resonances for the fluoromethyl group (δ ~4.5–5.0 ppm, split into a doublet due to coupling) and the 3-methylthiophene protons (δ ~6.8–7.2 ppm) .
- NMR : Confirm the fluoromethyl carbon (δ ~80–85 ppm, ≈ 160–180 Hz) and thiophene carbons (δ ~120–140 ppm) .
- NMR : A singlet at δ ~-200 ppm confirms the fluoromethyl group .
Advanced Questions
Q. What strategies resolve low yields during the cyclization step in fluoromethyl-pyrrolidine synthesis?
- Methodological Answer :
- Catalytic System Optimization : Use Lewis acids like ZnCl to stabilize intermediates during cyclization .
- Solvent Effects : Switch from polar aprotic solvents (e.g., DMF) to toluene or THF to reduce side reactions .
- Controlled Temperature : Maintain reaction temperatures below 100°C to prevent fluoromethyl group degradation .
Q. How do computational models predict the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases or oxidoreductases) based on the fluoromethyl group’s electronegativity and thiophene’s π-stacking potential .
- QSAR Analysis : Correlate the compound’s logP (~3.3, estimated from similar fluorinated pyrrolidines) with membrane permeability and target affinity .
- Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC values) to refine models .
Q. How can contradictory data in biological assays (e.g., varying IC values) be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4) and temperature (37°C) across experiments .
- Metabolite Screening : Use LC-MS to identify potential metabolites (e.g., oxidized thiophene derivatives) that may interfere with activity .
- Control Experiments : Include a fluoromethyl-free analog to isolate the fluoromethyl group’s contribution to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
